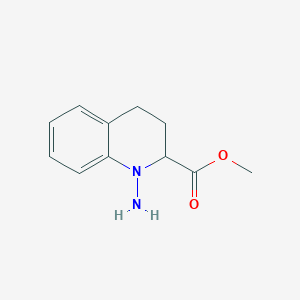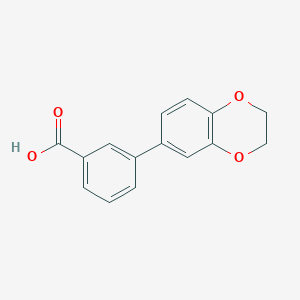
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate is a compound that belongs to the isoxazole family, which is known for its significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often use eco-friendly catalysts and reagents to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: NH2OH·HCl in methanolic conditions.
Reduction: Hydrazine hydrate in refluxing methanol.
Substitution: Alkynes in the presence of 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride.
Major Products:
Oxidation: Methyl 5-phenylisoxazole-3-carboxylate.
Reduction: 5-phenylisoxazole-3-carbohydrazide.
Substitution: Isoxazole-linked glyco-conjugates.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole moiety.
Leflunomide: An immunosuppressant agent containing an isoxazole ring.
Uniqueness: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate stands out due to its trifluoroacetate group, which can enhance its stability and bioavailability. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C9H11F3N2O5 |
|---|---|
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-3-5(4-8)12-9-6;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7) |
InChI-Schlüssel |
UYEJALUZYCJEKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)




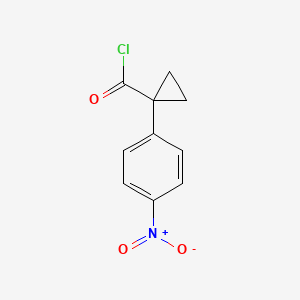
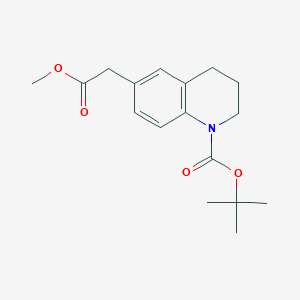
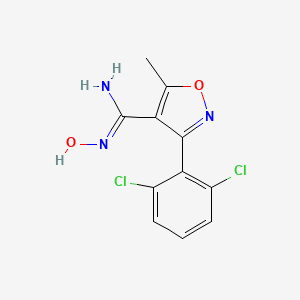
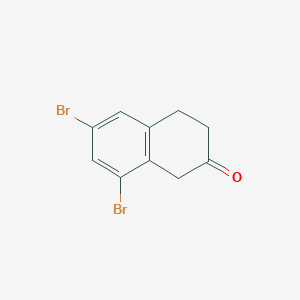
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)

